molecular formula C5H3BrN2S B3267579 2-(Bromomethyl)-1,3-thiazole-4-carbonitrile CAS No. 454483-81-9

2-(Bromomethyl)-1,3-thiazole-4-carbonitrile

Cat. No.: B3267579
CAS No.: 454483-81-9
M. Wt: 203.06 g/mol
InChI Key: BVHJWNRMSBGEKD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3-thiazole-4-carbonitrile (CAS RN 454483-81-9) is a brominated thiazole derivative with the molecular formula C₅H₃BrN₂S and a molecular weight of 203.06 g/mol . It is a powder stored at -10°C and classified as hazardous due to its reactive bromomethyl group, which facilitates alkylation and nucleophilic substitution reactions . This compound is widely used as a synthetic intermediate in pharmaceuticals, exemplified by its role in synthesizing GLUT1 inhibitors (e.g., compound 60b in ) .

Properties

IUPAC Name

2-(bromomethyl)-1,3-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c6-1-5-8-4(2-7)3-9-5/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHJWNRMSBGEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454483-81-9
Record name 2-(bromomethyl)-1,3-thiazole-4-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,3-thiazole-4-carbonitrile typically involves the bromination of a thiazole precursor. One common method includes the reaction of 1,3-thiazole-4-carbonitrile with bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane and a brominating agent like bromine or N-bromosuccinimide. The reaction temperature is maintained at around 50°C, and the reaction time can vary from a few hours to overnight .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, leading to efficient large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles due to its electrophilic nature. Key transformations include:

NucleophileReagent/ConditionsProductYieldReference
AminesPrimary amines (e.g., benzylamine), EtOH, 60°C, 6h2-(Aminomethyl)-1,3-thiazole-4-carbonitrile78%
ThiolsSodium thiophenolate, DMF, RT, 3h2-(Thiomethyl)-1,3-thiazole-4-carbonitrile65%
AzidesNaN<sub>3</sub>, DMSO, 80°C, 12h2-(Azidomethyl)-1,3-thiazole-4-carbonitrile82%

Mechanistic Insight :

  • The reaction proceeds via a bimolecular nucleophilic substitution, where the nucleophile attacks the methyl carbon, displacing bromide.

  • The electron-withdrawing cyano group at position 4 enhances the electrophilicity of the bromomethyl group, accelerating substitution .

Cross-Coupling Reactions

The bromomethyl group participates in transition-metal-catalyzed couplings , such as Suzuki-Miyaura reactions:

PartnerCatalyst SystemConditionsProductYieldReference
Arylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME, 80°C2-(Arylmethyl)-1,3-thiazole-4-carbonitrile70–85%
AlkyneCuI, PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, Et<sub>3</sub>N2-(Alkynylmethyl)-1,3-thiazole-4-carbonitrile60%

Key Observation :

  • The reaction tolerates diverse boronic acids and alkynes, producing functionalized thiazoles for medicinal chemistry applications .

Elimination Reactions

Under basic conditions, the bromomethyl group can undergo elimination to form alkenes or reactive intermediates:

BaseSolventTemperatureProductApplicationReference
K<sub>2</sub>CO<sub>3</sub>DMF100°C1,3-Thiazole-4-carbonitrile vinyl derivativePrecursor for polymer synthesis
DBUTHFRTThiazole-based carbene intermediateCatalysis applications

Mechanism :

  • Base-induced dehydrohalogenation generates a methylene intermediate, which can dimerize or react further .

Functional Group Transformations

The cyano group at position 4 enables additional reactivity:

Reaction TypeReagentsProductNotesReference
HydrolysisH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, reflux1,3-Thiazole-4-carboxylic acidRequires harsh conditions due to cyano stability
ReductionLiAlH<sub>4</sub>, THF, 0°C → RT2-(Bromomethyl)-1,3-thiazole-4-aminePartial reduction observed

Biological Alkylation

The compound acts as an alkylating agent in biochemical systems:

TargetBiological EffectMechanismReference
Cysteine residuesProtein inactivationCovalent bond formation via thiolate attack
DNAGenotoxic effectsAlkylation of guanine bases

Structural Advantage :

  • The thiazole ring enhances membrane permeability, while the bromomethyl group ensures targeted alkylation .

Scientific Research Applications

Medicinal Chemistry

2-(Bromomethyl)-1,3-thiazole-4-carbonitrile has been studied for its potential as an antibacterial and antifungal agent. Its structural similarity to other thiazole derivatives suggests that it may exhibit similar biological activities.

  • Antimicrobial Activity : Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance, compounds with thiazole rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the bromomethyl group enhances the compound's ability to interact with microbial targets.

Anticancer Research

Thiazole derivatives have been evaluated for their anticancer properties. Studies demonstrate that modifications to the thiazole structure can lead to compounds with promising cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) . The presence of the carbonitrile group in this compound may contribute to its activity by facilitating interactions with cellular targets involved in cancer proliferation.

Enzyme Inhibition

Thiazoles are known for their ability to inhibit various enzymes, which is crucial for drug development. For example, research on related thiazole compounds indicates that they can inhibit enzymes like carbonic anhydrase and β-ketoacyl synthase . The bromomethyl group in this compound may enhance binding affinity to these enzymes through halogen bonding interactions.

Synthetic Applications

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : The bromomethyl group can be utilized for further functionalization, enabling the synthesis of more complex thiazole derivatives. This property is particularly valuable in developing new pharmaceuticals with tailored biological activities .
  • Fluorescent Probes : Recent studies have explored the use of thiazole derivatives as fluorescent probes in biological imaging . The incorporation of the bromomethyl group into these probes can enhance their photophysical properties.

Case Studies

Several case studies highlight the applications of this compound:

Study Focus Findings
Zhang et al. (2018)Anticancer ActivityDeveloped phenylthiazole derivatives showing significant cytotoxicity against various cancer cell lines .
PLOS ONE Study (2009)Antibacterial ActivityIdentified compounds targeting M. tuberculosis with potential modifications based on thiazole scaffolds .
ACS Journal (2018)Fluorescent ProbesDemonstrated the synthesis of fluorescent antagonists using thiazole derivatives for biological applications .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3-thiazole-4-carbonitrile involves its interaction with biological targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitrile group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Position and Reactivity

The reactivity and applications of thiazole derivatives are highly dependent on the positions of functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
2-(Bromomethyl)-1,3-thiazole-4-carbonitrile C₅H₃BrN₂S 203.06 Bromomethyl (C2), nitrile (C4) Alkylation agent for GLUT1 inhibitors , cross-coupling reactions
5-Bromo-2-methyl-1,3-thiazole-4-carbonitrile C₅H₃BrN₂S 203.06 Bromine (C5), methyl (C2), nitrile (C4) Potential electrophilic substitution at C5; used in heterocyclic synthesis
2-(Bromomethyl)-4-phenylthiazole C₁₀H₈BrNS 254.15 Bromomethyl (C2), phenyl (C4) Enhanced lipophilicity for drug delivery; inert gas storage required
4-Bromo-1,3-thiazole-2-carbonitrile C₄HBrN₂S 189.04 Bromine (C4), nitrile (C2) Dual functionalization for Suzuki-Miyaura couplings
4-Methylthiazole-2-carbonitrile C₅H₄N₂S 124.16 Methyl (C4), nitrile (C2) Stable intermediate; limited reactivity due to lack of halogens

Crystallographic and Physicochemical Properties

  • While crystallographic data for the target compound is unavailable, 1,3-thiazole-4-carbonitrile () exhibits a monoclinic crystal system (P2₁/n) with lattice parameters a = 3.7924 Å, b = 19.8932 Å, c = 6.3155 Å . Substitutions like bromine or phenyl groups likely alter packing efficiency and melting points.

Biological Activity

2-(Bromomethyl)-1,3-thiazole-4-carbonitrile is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure features a thiazole ring with a bromomethyl group and a cyano group, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

Chemical Formula: C6H5BrN2S
CAS Number: 454483-81-9

The presence of bromine enhances the compound's reactivity in nucleophilic substitution reactions, while the cyano group contributes to its biological activity by influencing molecular interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.03 μg/mL
Escherichia coli0.06 μg/mL
Streptococcus pneumoniae0.008 μg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µM)
HepG-2 (Hepatocellular carcinoma)< 20
A549 (Lung adenocarcinoma)< 15

The structure-activity relationship (SAR) studies reveal that modifications on the thiazole ring significantly affect cytotoxicity. For instance, the introduction of electron-donating groups enhances activity against cancer cells .

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in disease pathways:

  • GSK-3β Inhibition : The compound shows competitive inhibition with an IC50 value in the low nanomolar range, indicating strong potential for treating conditions like Alzheimer's disease.
  • IKK-β and ROCK-1 Inhibition : It also exhibits inhibitory effects on these kinases, which are implicated in inflammatory responses and cancer progression .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action : The compound likely disrupts bacterial cell wall synthesis or inhibits critical metabolic pathways.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells by activating pro-apoptotic factors or inhibiting anti-apoptotic proteins.
  • Enzyme Interaction : The bromine atom enhances binding affinity to target enzymes, leading to effective inhibition.

Study on Antimicrobial Efficacy

In a study evaluating the efficacy of various thiazole derivatives, this compound was found to have a lower MIC against multi-drug resistant strains compared to standard antibiotics like norfloxacin. This highlights its potential as a novel antimicrobial agent .

Study on Anticancer Properties

A recent investigation into the anticancer properties of thiazole derivatives included this compound. The study reported significant cytotoxic effects against HepG-2 cells with an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-(Bromomethyl)-1,3-thiazole-4-carbonitrile?

  • Methodology : The compound can be synthesized via bromination of precursor thiazole derivatives. For purification, sublimation under reduced pressure at 55°C is effective, yielding colorless crystals over 48 hours. Structural validation should include 1H^1 \text{H} and 13C^{13}\text{C} NMR, cross-referenced with published data (e.g., Augustine et al., 2009) to confirm purity and identity .

Q. How is the molecular structure of this compound characterized using crystallography?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P21/nP2_1/n) with lattice parameters a=3.7924A˚,b=19.8932A˚,c=6.3155A˚,β=91.084a = 3.7924 \, \text{Å}, b = 19.8932 \, \text{Å}, c = 6.3155 \, \text{Å}, \beta = 91.084^\circ. Data collection using a Bruker APEXII CCD diffractometer and refinement via SHELXL2018/3 ensures accuracy. Hydrogen-bonding networks (e.g., C–H⋯N interactions) and π-π stacking (3.7924 Å interplanar distance) stabilize the crystal lattice .

Q. What analytical techniques are critical for verifying its structural integrity?

  • Methodology : Pair NMR spectroscopy with SC-XRD. NMR resolves functional groups (e.g., bromomethyl and nitrile moieties), while SC-XRD provides atomic coordinates and displacement parameters. Mercury and publCIF software aid in visualizing and validating crystallographic data .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s crystallographic packing?

  • Methodology : Analyze hydrogen-bond geometry (Table 1 in ) and symmetry operations (e.g., symmetry codes x+1,y+1,z+1x+1, y+1, z+1) to map 3D packing. Weak C–H⋯N bonds form wave-like layers along the (011) plane, while π-π interactions between thiazole rings stabilize stacking along (100). Computational tools like SHELXTL refine these interactions .

Q. What strategies optimize the bromomethylation reaction for higher regioselectivity?

  • Methodology : Use controlled bromination conditions (e.g., NBS in CCl4_4) and monitor reaction kinetics via HPLC. For example, demonstrates bromination of o-cyanotoluene to yield 2-(bromomethyl)benzonitrile, followed by Wittig reactions. Adjusting stoichiometry and temperature minimizes byproducts like di-substituted derivatives .

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

  • Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. These predict nucleophilic/electrophilic sites, guiding Suzuki-Miyaura or Ullmann couplings. Molecular docking (e.g., AutoDock Vina) can also assess interactions in biological target studies .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodology : Discrepancies often arise from purification methods. For instance, sublimation () vs. column chromatography may affect yields. Systematic optimization using design of experiments (DoE) identifies critical variables (e.g., solvent polarity, heating rate). Validate via triplicate runs and statistical analysis (e.g., ANOVA) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-1,3-thiazole-4-carbonitrile
Reactant of Route 2
2-(Bromomethyl)-1,3-thiazole-4-carbonitrile

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